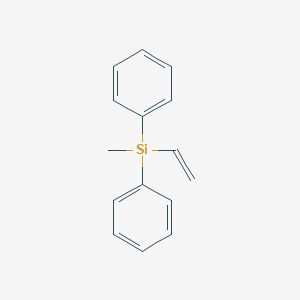

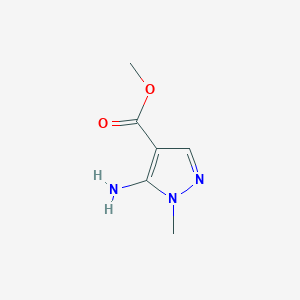

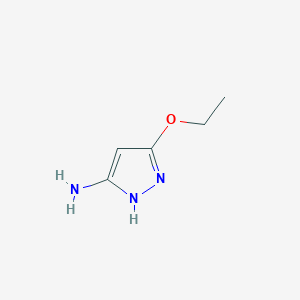

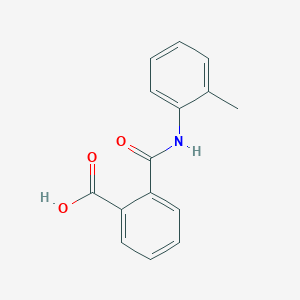

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate, also known as (S)-BOC-5-Oxazolidinone, is a chemical compound that is widely used in scientific research. This compound is a derivative of oxazolidinone and is primarily used as a protecting group for amines in organic synthesis.

作用机制

The mechanism of action of (S)-BOC-5-Oxazolidinone is based on its ability to protect the amine group of amino acids. This is achieved by the formation of a stable carbamate linkage between the amine group and the BOC group. This linkage is stable under most reaction conditions and can be removed by treatment with acid. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide.

生化和生理效应

(S)-BOC-5-Oxazolidinone does not have any known biochemical or physiological effects. It is primarily used as a chemical reagent in organic synthesis and does not have any direct biological activity.

实验室实验的优点和局限性

The primary advantage of (S)-BOC-5-Oxazolidinone is its ability to protect the amine group of amino acids during organic synthesis. This allows for the synthesis of complex peptides with multiple amino acids. The BOC group is easily removed by acid treatment, which allows for the synthesis of the desired peptide. However, (S)-BOC-5-Oxazolidinone has some limitations, including its sensitivity to acidic and basic conditions. It can also be difficult to remove the BOC group from certain amino acids, which can limit its use in peptide synthesis.

未来方向

There are several future directions for the research and development of (S)-BOC-5-Oxazolidinone. One area of research is the development of new protecting groups for amines in organic synthesis. This could lead to the discovery of new compounds that are more stable and easier to remove than (S)-BOC-5-Oxazolidinone. Another area of research is the synthesis of new peptides and other organic compounds using (S)-BOC-5-Oxazolidinone as a protecting group. This could lead to the discovery of new drugs and other biologically active compounds. Finally, there is a need for more research on the biochemical and physiological effects of (S)-BOC-5-Oxazolidinone. This could lead to a better understanding of the compound's potential toxicity and its effects on biological systems.

合成方法

The synthesis of (S)-BOC-5-Oxazolidinone involves the reaction of (S)-tert-butyl glycidyl ether with oxazolidinone in the presence of a base catalyst. The reaction produces (S)-BOC-5-Oxazolidinone as a white solid with a high yield. This synthesis method is widely used in research laboratories and has been optimized to produce high-quality (S)-BOC-5-Oxazolidinone.

科研应用

(S)-BOC-5-Oxazolidinone is primarily used as a protecting group for amines in organic synthesis. This compound is widely used in peptide synthesis, as it can protect the amine group of amino acids during the synthesis process. This allows for the synthesis of complex peptides with multiple amino acids. (S)-BOC-5-Oxazolidinone is also used in the synthesis of other organic compounds, such as heterocyclic compounds and natural products.

性质

CAS 编号 |

196819-41-7 |

|---|---|

产品名称 |

(S)-tert-butyl (1-(oxazol-5-yl)ethyl)carbamate |

分子式 |

C10H16N2O3 |

分子量 |

212.25 g/mol |

IUPAC 名称 |

tert-butyl N-[(1S)-1-(1,3-oxazol-5-yl)ethyl]carbamate |

InChI |

InChI=1S/C10H16N2O3/c1-7(8-5-11-6-14-8)12-9(13)15-10(2,3)4/h5-7H,1-4H3,(H,12,13)/t7-/m0/s1 |

InChI 键 |

UVEJHAUWOKEFAL-ZETCQYMHSA-N |

手性 SMILES |

C[C@@H](C1=CN=CO1)NC(=O)OC(C)(C)C |

SMILES |

CC(C1=CN=CO1)NC(=O)OC(C)(C)C |

规范 SMILES |

CC(C1=CN=CO1)NC(=O)OC(C)(C)C |

同义词 |

Carbamic acid, [(1S)-1-(5-oxazolyl)ethyl]-, 1,1-dimethylethyl ester (9CI) |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)